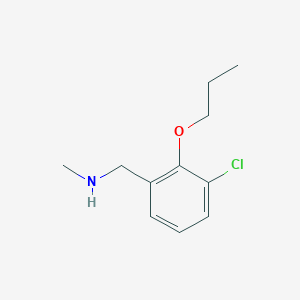
(3-Chloro-2-propoxy-benzyl)-methyl-amine
Descripción general
Descripción
(3-Chloro-2-propoxy-benzyl)-methyl-amine is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(3-Chloro-2-propoxy-benzyl)-methyl-amine (CAS No. 894851-33-3) is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro-substituted aromatic ring, which is known to influence its interaction with biological targets. The presence of the propoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It might modulate the activity of certain receptors, influencing signaling pathways critical for cellular responses.
Antitumor Activity
Studies have indicated that this compound exhibits significant antitumor properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in lung cancer cells, suggesting its potential as a therapeutic agent against non-small cell lung cancer (NSCLC) .
Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound. In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced damage, possibly through the modulation of antioxidant enzyme activities .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Variations in the substituents on the benzyl ring can significantly affect its potency and selectivity towards biological targets. For example, alterations in the length and branching of the alkyl chain attached to the benzyl moiety have been correlated with changes in enzyme inhibition profiles .
Case Studies
- Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines revealed that this compound effectively inhibited tumor growth by inducing apoptosis and cell cycle arrest at G1 phase. The IC50 values ranged from 5 to 15 µM across different cell lines .
- Neuroprotection in Animal Models : In vivo studies using rodent models showed that administration of this compound reduced neuroinflammation and improved cognitive function after induced oxidative stress .
Data Tables
Propiedades
IUPAC Name |
1-(3-chloro-2-propoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-3-7-14-11-9(8-13-2)5-4-6-10(11)12/h4-6,13H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGQEHVLXLJETM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1Cl)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















